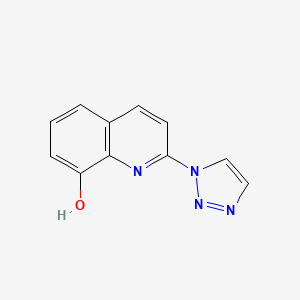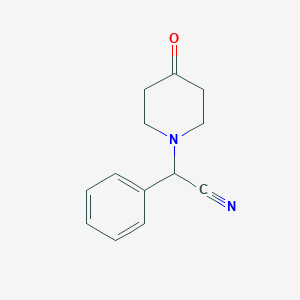![molecular formula C11H7NO4 B11889782 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B11889782.png)
5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid: is a heterocyclic compound that features both isochromene and isoxazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid typically involves the use of cycloaddition reactions. One common method is the Rh(II)-catalyzed (3 + 2) annulation of pyridines with 4-diazoisochroman-3-imines . This method provides access to a variety of substituted derivatives with moderate to good yields and complete regioselectivity.
Industrial Production Methods: These methods often involve eco-friendly strategies to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of both isochromene and isoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid serves as a valuable intermediate for constructing complex molecular architectures .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development. Isoxazole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Industry: In materials science, the compound can be used to develop new materials with specific electronic or optical properties .
Mécanisme D'action
The mechanism of action of 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid involves its interaction with molecular targets through its isochromene and isoxazole moieties. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, isoxazole derivatives are known to inhibit enzymes or receptors involved in disease processes .
Comparaison Avec Des Composés Similaires
Isochromeno[3,4-b]indolizines: These compounds share the isochromene core but differ in the attached heterocyclic ring.
Isoxazole Derivatives: Compounds like 3-(2-methoxyphenyl)isoxazole-5-carboxylic acid have similar isoxazole moieties but differ in their substitution patterns.
Uniqueness: 5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid is unique due to the combination of isochromene and isoxazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H7NO4 |
|---|---|
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
5H-isochromeno[3,4-d][1,2]oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-11(14)8-10-9(16-12-8)7-4-2-1-3-6(7)5-15-10/h1-4H,5H2,(H,13,14) |
Clé InChI |
DLAKFOBGLFHQBU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C(O1)C(=NO3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11889702.png)
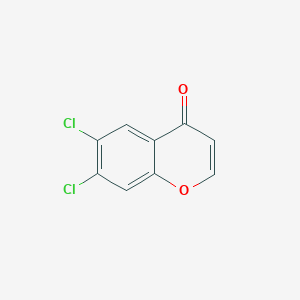
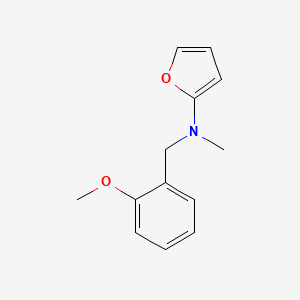
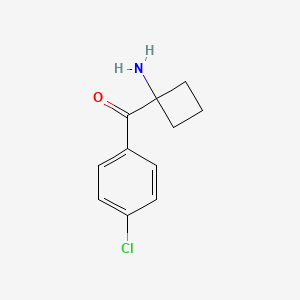

![1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone](/img/structure/B11889727.png)
![1-Methyl-3',6'-dihydrospiro[indoline-3,2'-pyran]-2-one](/img/structure/B11889734.png)
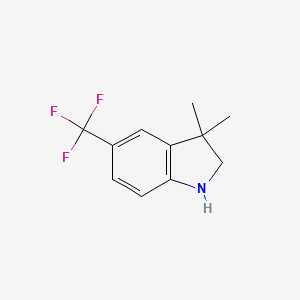
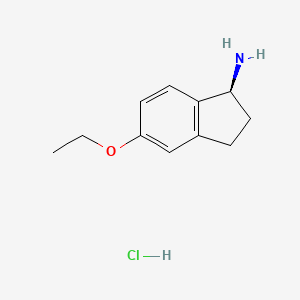
![4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B11889766.png)
